2-Amino-3-fluorobutyric acid

Beschreibung

The exact mass of the compound 2-Amino-3-fluorobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251812. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

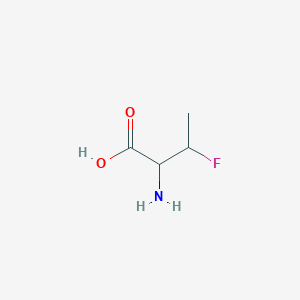

IUPAC Name |

2-amino-3-fluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVQOHDATXHIJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312235 |

Source

|

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50885-01-3 |

Source

|

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-fluorobutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT2E3BH52S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-3-fluorobutyric Acid: A Non-Natural Amino Acid for Advanced Research and Drug Development

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the selective incorporation of fluorine into bioactive molecules has emerged as a powerful strategy for modulating their physicochemical and biological properties.[1] Non-natural amino acids bearing fluorine atoms are of particular interest, offering a toolkit to enhance metabolic stability, alter conformational preferences, and introduce unique binding interactions.[2][3] Among these, 2-amino-3-fluorobutyric acid stands out as a versatile building block with significant potential in peptide design, enzyme inhibition, and as a probe for biological systems. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Synthesis of this compound Stereoisomers

The biological activity of this compound is intrinsically linked to its stereochemistry at the C2 and C3 positions. Consequently, the stereoselective synthesis of its four stereoisomers—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—is of paramount importance. The synthesis of 3-monofluoroalkyl-α-amino acids can be challenging due to the potential for epimerization.[2]

Stereoselective Synthesis of (2S,3R)-2-Amino-3-fluorobutyric Acid: A Representative Protocol

The following protocol is a representative method for the stereoselective synthesis of the (2S,3R) isomer, drawing upon established principles of asymmetric synthesis of fluorinated amino acids. One common strategy involves the use of a chiral auxiliary to control the stereochemistry during the introduction of the amino and fluoro groups. A notable approach is the use of a Mitsunobu reaction for the introduction of the amino group precursor.[2]

Experimental Protocol: Stereoselective Synthesis

-

Starting Material: The synthesis can commence from a chiral β-hydroxy acid, which can be prepared through various asymmetric hydroxylation methods.

-

Fluorination: The hydroxyl group is then stereoselectively replaced with fluorine. A common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogues, which typically proceeds with inversion of configuration.

-

Introduction of the Amino Group Precursor: The carboxylic acid is converted to an alcohol, which is then subjected to a Mitsunobu reaction with a nitrogen nucleophile, such as diphenylphosphoryl azide or phthalimide, to introduce the amino group precursor with inversion of configuration.

-

Final Deprotection and Oxidation: The protecting groups are removed, and the alcohol is oxidized to the carboxylic acid to yield the final (2S,3R)-2-amino-3-fluorobutyric acid.

Causality in Experimental Choices: The choice of a chiral starting material is fundamental to establishing the initial stereocenter. The use of fluorinating agents that proceed with inversion of stereochemistry is crucial for controlling the configuration at the fluorine-bearing carbon. Similarly, the Mitsunobu reaction is a reliable method for achieving inversion at the carbon where the amino group is introduced, thus ensuring a high degree of stereochemical control throughout the synthesis.

Caption: Stereoselective synthesis of (2S,3R)-2-amino-3-fluorobutyric acid.

Alternative Synthetic Strategies

Other notable methods for the asymmetric synthesis of fluorinated amino acids include the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine, which allow for the stereoselective alkylation to introduce the fluorinated side chain.[4][5][6] Enzymatic methods are also emerging as powerful tools for the stereoselective synthesis of fluorinated compounds.[7]

Part 2: Physicochemical Properties of this compound

The introduction of a fluorine atom at the β-position significantly influences the physicochemical properties of the amino acid. The high electronegativity of fluorine can lower the pKa of the carboxylic acid and the amino group, and it can also impact the lipophilicity and conformational preferences of the molecule.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C4H8FNO2 | [8] |

| Molecular Weight | 121.11 g/mol | [8] |

| XLogP3 | -1.9 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

Note: These are computed properties and experimental values may vary.

Part 3: Applications in Peptide Synthesis and Drug Discovery

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptides is a key application, enabling the development of novel therapeutics with enhanced properties.[3] However, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the amino group, potentially leading to lower coupling efficiencies in standard SPPS protocols.[1]

Experimental Protocol: Fmoc-Based SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) and perform the initial Fmoc deprotection using a solution of 20% piperidine in DMF.[9]

-

Amino Acid Activation: The Fmoc-protected this compound is pre-activated. A common method involves using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[10]

-

Coupling: The activated amino acid is added to the deprotected resin and allowed to react. Due to the potentially lower reactivity, extended coupling times or double coupling may be necessary. Monitoring the reaction with a qualitative test (e.g., ninhydrin test) is recommended.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

-

Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF to prepare for the next coupling cycle.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

Causality in Experimental Choices: The use of the Fmoc protecting group is standard in modern SPPS due to its base-lability, which allows for orthogonal protection strategies.[][13] The choice of a more potent coupling reagent like HCTU is often necessary to overcome the reduced nucleophilicity of the fluorinated amino acid's amino group. The inclusion of scavengers in the cleavage cocktail is critical to prevent side reactions with reactive species generated during deprotection.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for fluorinated peptides.

Enzyme Inhibition: A Mechanism-Based Approach

Amino acids with a fluorine atom at the β-position, like this compound, can act as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, such as transaminases, decarboxylases, and racemases.[14]

Mechanism of Inhibition: The enzyme's catalytic machinery abstracts the α-proton of the amino acid, leading to the elimination of the β-fluorine atom. This generates a highly reactive electrophilic intermediate that can then irreversibly bind to a nucleophilic residue in the enzyme's active site, leading to inactivation.[14]

Experimental Protocol: Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its natural substrate at known concentrations in a suitable buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound.

-

Assay Setup: In a multi-well plate, set up reactions containing the enzyme, its substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50 value. For mechanism-based inhibitors, pre-incubation of the enzyme with the inhibitor before adding the substrate is necessary to observe time-dependent inactivation.

Causality in Experimental Choices: The choice of buffer and reaction conditions (pH, temperature) should be optimized for the specific enzyme being studied. The use of a pre-incubation step is crucial for characterizing mechanism-based inhibitors, as their inhibitory effect increases with time as more enzyme molecules are irreversibly inactivated.

Caption: Mechanism of irreversible enzyme inhibition by a beta-fluoroamino acid.

Application in Positron Emission Tomography (PET) Imaging

Fluorinated amino acids, when radiolabeled with ¹⁸F, are valuable tracers for PET imaging, particularly in oncology.[15] The differential uptake of stereoisomers can provide valuable diagnostic information. For instance, in studies with a related compound, (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid, the (R)-isomer showed significantly higher tumor accumulation compared to the (S)-isomer.[15]

| Tissue | (R)-Isomer Uptake (%ID/g) | (S)-Isomer Uptake (%ID/g) |

| Tumor | 2.42 - 2.82 | 1.38 - 2.13 |

| Brain | 0.06 - 0.09 | Not Reported |

| Pancreas | 2.96 | Higher than (R)-isomer |

| Kidney | 3.47 | Higher than (R)-isomer |

Data adapted from studies on (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid at 30-120 min post-injection.[15]

Conclusion and Future Outlook

This compound represents a powerful and versatile tool for researchers at the interface of chemistry and biology. Its stereoselective synthesis, while challenging, unlocks access to four distinct isomers with potentially unique biological activities. The ability to incorporate this non-natural amino acid into peptides offers a promising avenue for the development of next-generation therapeutics with enhanced stability and efficacy. Furthermore, its potential as a mechanism-based enzyme inhibitor and a PET imaging agent underscores its broad utility in drug discovery and diagnostics. As synthetic methodologies continue to advance, we can anticipate even wider adoption of this compound and other fluorinated amino acids in the pursuit of novel scientific discoveries and innovative medicines.

References

-

Gilon, C., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]

-

O'Hagan, D., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 24(17), 13103. [Link]

-

Hu, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 439-454. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.

-

Mei, H., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4531. [Link]

-

Piotrowska, D. G., et al. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 27(19), 6649. [Link]

-

Seebach, D., & Sting, A. R. (1996). Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. Tetrahedron, 52(1), 279-290. [Link]

-

PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. Retrieved from [Link]

-

Young, D. W., et al. (2004). Synthesis of (2S,3S)-3'-fluoroisoleucine. Organic & Biomolecular Chemistry, 2(5), 797-802. [Link]

-

Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4531. [Link]

-

Soloshonok, V. A., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(20), 4784. [Link]

-

Gouverneur, V. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(46), 131586. [Link]

-

Wang, F., et al. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1046-1067. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Fustero, S., et al. (2011). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. Chemistry–A European Journal, 17(48), 13374-13394. [Link]

-

Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6289-6304. [Link]

-

PubChem. (n.d.). This compound, threo. Retrieved from [Link]

-

Zhou, J., & Ma, J. (2013). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Current Organic Chemistry, 17(20), 2268-2288. [Link]

-

Lätti, S., et al. (2013). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Chemical Information and Modeling, 53(11), 2947-2959. [Link]

-

Gillis, E. P., et al. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(10), 3045-3060. [Link]

-

Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 633-640. [Link]

-

Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Koksch, B., et al. (2007). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Journal of Organic Chemistry, 72(15), 5643-5651. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). DL-2-Aminobutyric Acid at BMRB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1495-1514. [Link]

-

Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Wawer, I., & Jaszunski, M. (2000). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Journal of Molecular Structure, 526(1-3), 247-256. [Link]

-

Fukuyama, T., & Somei, M. (2006). Synthesis of 2-Amino-3-arylindoles and their Fused Analogues via Intramolecular C-Arylation. Organic Letters, 8(23), 5271-5273. [Link]

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-fluorobutanoic acid | C4H8FNO2 | CID 317835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide on the Potential Applications of 2-Amino-3-fluorobutyric Acid in Medicinal Chemistry

For inquiries, contact the Senior Application Scientist Team at Gemini Advanced Research.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-amino-3-fluorobutyric acid. We will explore its synthesis, the profound impact of its stereochemistry on biological activity, and its applications in modern medicinal chemistry, grounded in field-proven insights and methodologies.

Part 1: Foundational Principles: Synthesis and Stereochemical Integrity

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] this compound emerges as a particularly valuable building block, offering a strategic method for incorporating a fluorine atom into peptide and small-molecule scaffolds.[3]

The Stereoselective Synthesis Challenge

The primary challenge in synthesizing this compound lies in controlling its two chiral centers, which gives rise to four possible stereoisomers. As biological systems are exquisitely stereospecific, the pharmacological and toxicological profiles of each isomer can differ dramatically. Therefore, achieving high diastereoselectivity and enantioselectivity is not merely an academic exercise but a critical requirement for clinical application.

A prevalent and effective strategy involves the stereocontrolled fluorination of a protected threonine derivative, a readily available chiral precursor. This approach leverages the existing stereochemistry of threonine to influence the outcome of the fluorination reaction.

Synthetic Workflow: From Threonine to Target

The following workflow outlines a common, reliable pathway for the synthesis of this compound stereoisomers. The choice of fluorinating agent and reaction conditions is critical for maximizing the yield and diastereoselectivity of the desired product.

Caption: A generalized workflow for the stereoselective synthesis of this compound.

Causality Behind Experimental Choices:

-

Protection: The amino and carboxyl groups of threonine are protected to prevent unwanted side reactions during fluorination. Boc (tert-butyloxycarbonyl) is often chosen for its stability and ease of removal under acidic conditions.

-

Fluorination: Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) are commonly used to replace the hydroxyl group with fluorine via an SN2 mechanism. The choice of a non-coordinating solvent like dichloromethane (CH₂Cl₂) is crucial to favor the SN2 pathway and achieve inversion of stereochemistry at the C3 position.[4]

-

Purification: The resulting diastereomers often exhibit different polarities, enabling their separation by silica gel chromatography or, for more challenging separations, supercritical fluid chromatography (SFC) or reverse-phase HPLC.

-

Deprotection: The final step involves the removal of protecting groups, typically using a strong acid like trifluoroacetic acid (TFA) for Boc groups, to yield the free amino acid.

Part 2: Core Medicinal Chemistry Applications

The strategic incorporation of this compound can profoundly modulate the biological properties of parent molecules. Its utility stems from the unique stereoelectronic effects of the fluorine atom.

Conformational Control in Peptides and Peptidomimetics

Fluorine's high electronegativity creates strong stereoelectronic interactions, such as the gauche effect, which can enforce specific side-chain and backbone conformations in peptides.[5][6] This pre-organization can lock a peptide into its bioactive conformation, leading to enhanced binding affinity and receptor selectivity. For instance, replacing a native amino acid with a specific stereoisomer of this compound can stabilize or destabilize secondary structures like β-turns or helices, providing a powerful tool for rational peptide design.[7]

Mechanism-Based Enzyme Inhibition

Fluorinated amino acids are excellent candidates for designing enzyme inhibitors.[8] The C-F bond is exceptionally strong, yet the electron-withdrawing nature of fluorine can render adjacent protons more acidic or facilitate elimination reactions within an enzyme's active site.

A key example is the inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT), which is a therapeutic target for epilepsy.[8] A fluorinated substrate analog can be processed by the enzyme to an intermediate that then irreversibly inactivates the enzyme through covalent bond formation.

Table 1: Potential Enzyme Targets for this compound-Based Inhibitors

| Enzyme Class | Therapeutic Area | Rationale for Inhibition |

| Aminotransferases | Neurology, Infectious Disease | Can act as a "suicide substrate," leading to irreversible inactivation.[8] |

| Proteases | Oncology, Virology | The fluoro-substituent can mimic the tetrahedral transition state of peptide bond hydrolysis. |

| Amino Acid Racemases | Antibacterials | Can act as a competitive or irreversible inhibitor of enzymes essential for bacterial cell wall synthesis. |

| Decarboxylases | Oncology, Parasitic Diseases | Can interfere with the biosynthesis of essential polyamines. |

¹⁹F NMR as a Non-Invasive Probe for Drug Discovery

The fluorine nucleus (¹⁹F) is an ideal reporter for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[9][10] There are no endogenous ¹⁹F signals in biological systems, providing a clear background for analysis.[10]

By incorporating this compound into a ligand, researchers can directly observe binding events to a target protein. Changes in the ¹⁹F NMR signal (chemical shift, line broadening) upon addition of the protein provide direct evidence of interaction, allowing for fragment screening, binding site mapping, and determination of dissociation constants (Kd).[11][12]

Part 3: Field-Proven Experimental Protocols

Protocol: Quantifying Protein-Ligand Binding Affinity using ¹⁹F NMR

This protocol describes a self-validating system for determining the dissociation constant (Kd) of a ligand containing this compound binding to a target protein.

Objective: To measure the Kd by monitoring the change in the ¹⁹F chemical shift of the fluorinated ligand upon titration with the protein.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the ¹⁹F-labeled ligand (e.g., 1 mM in a suitable NMR buffer like 50 mM phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O).

-

Prepare a highly concentrated stock solution of the target protein in the identical NMR buffer. Quantify the protein concentration accurately (e.g., via UV-Vis at 280 nm).

-

Prepare an initial NMR sample containing a fixed concentration of the ligand (e.g., 50 µM).

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹⁹F NMR spectrum of the ligand-only sample. This is your reference (0% bound) spectrum. Note the chemical shift (δ_free) and line width.

-

Create a series of samples by adding increasing aliquots of the concentrated protein stock solution to the initial ligand NMR sample.

-

After each addition, gently mix and allow the sample to equilibrate (approx. 5 minutes).

-

Acquire a 1D ¹⁹F NMR spectrum for each titration point. Record the observed chemical shift (δ_obs).

-

-

Data Analysis and Validation:

-

The observed chemical shift (δ_obs) at each titration point is the weighted average of the free (δ_free) and fully bound (δ_bound) chemical shifts.

-

Plot the change in chemical shift (Δδ = δ_obs - δ_free) as a function of the total protein concentration.

-

Fit the resulting binding isotherm to the following one-site binding equation to determine the Kd and the maximum chemical shift change (Δδ_max): Δδ = Δδ_max * (([L]t + [P]t + Kd) - sqrt(([L]t + [P]t + Kd)² - 4[L]t[P]t)) / (2*[L]t) where [L]t and [P]t are the total ligand and protein concentrations, respectively.

-

Self-Validation: The quality of the fit (e.g., R² value) provides an internal validation of the binding model. A well-defined sigmoidal curve is indicative of a specific 1:1 interaction.

-

Caption: Standard workflow for Kd determination using ¹⁹F NMR titration experiments.

References

-

Darren, J., et al. (2021). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. Available at: [Link]

-

Fustero, S., et al. (2002). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. Journal of Organic Chemistry, 67(14), 4667-79. Available at: [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

- Youshko, M. L., et al. (2004). Preparation of (S)-2-aminobutyric acid. Google Patents (WO2010019469A2).

-

Opella, S. J., et al. (2021). Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. University of Delaware Institutional Repository. Available at: [Link]

-

O'Hagan, D. (2010). Applications of fluorine-containing amino acids for drug design. ResearchGate. Available at: [Link]

-

Various Authors. (2020). Synthesis of Fluorinated β-Amino Acids. ResearchGate. Available at: [Link]

-

Traynelis, S. F., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). This compound, threo. National Center for Biotechnology Information. Available at: [Link]

-

Silverman, R. B. (1988). The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. Journal of the American Chemical Society. Available at: [Link]

-

Showalter, S. A. (2018). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal. Available at: [Link]

-

Fustero, S., et al. (2002). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. The Journal of Organic Chemistry. Available at: [Link]

-

O'Hagan, D. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at: [Link]

-

Prosser, R. S., & Howarth, D. A. (2013). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. Available at: [Link]

-

Raines, R. T., & Shoulders, M. D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

-

Pomerantz, W. C. (n.d.). Protein-based 19F NMR as a Ligand Discovery Tool. Bruker. Available at: [Link]

-

Moody, P. R., & Webb, T. R. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

-

Tressler, C. M., & Zondlo, N. J. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

-

Graham, B., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available at: [Link]

-

Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Creative Biostructure. Available at: [Link]

-

An, B., & Lin, Y.-S. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

-

Pasca, M. R., et al. (2023). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. MDPI. Available at: [Link]

-

Fustero, S., et al. (2009). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry. Available at: [Link]

-

Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

-

de Oliveira, V. M., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]

- 11. Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions [udspace.udel.edu]

- 12. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-3-Fluorobutyric Acid in Peptide Synthesis

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The introduction of fluorine into peptide structures has emerged as a powerful strategy in medicinal chemistry and drug development.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and pharmacokinetic profile of peptides. Fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, modulate peptide conformation to improve target binding affinity, and increase membrane permeability.[1][2]

This guide focuses on the practical application of a specific fluorinated non-canonical amino acid, 2-amino-3-fluorobutyric acid (Afb) , in peptide synthesis. We will delve into the nuances of incorporating this building block, providing detailed protocols and expert insights to navigate the challenges and unlock the potential of this unique amino acid.

Understanding this compound: Properties and Stereochemistry

This compound is a structural analog of threonine, with a fluorine atom replacing the hydroxyl group. This substitution introduces significant electronic effects while maintaining a similar steric profile. The strong electron-withdrawing nature of fluorine can influence the acidity of neighboring protons and the overall electronic distribution of the peptide backbone.

It is crucial to recognize that this compound exists as two diastereomers: threo and erythro (or syn and anti). The relative stereochemistry of the fluorine and amino groups significantly impacts the conformational preferences of the amino acid and, consequently, the secondary structure of the resulting peptide. Researchers should carefully select the desired stereoisomer to achieve their specific design objectives.

| Property | Value | Source |

| Molecular Formula | C4H8FNO2 | N/A |

| Molecular Weight | 121.11 g/mol | N/A |

| Stereoisomers | threo, erythro | N/A |

Core Principles of Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows the fundamental principles of Fmoc/tBu chemistry. However, the presence of the fluorine atom necessitates careful consideration of the coupling strategy to ensure high efficiency and minimize potential side reactions.

Protecting Group Strategy

For seamless integration into Fmoc-based SPPS, this compound should be protected at the α-amino group with the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid terminus is typically activated in situ for coupling. No side-chain protection is required for the fluorinated methyl group.

Detailed Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-2-Amino-3-Fluorobutyric Acid

This protocol outlines the manual coupling of a single Fmoc-2-amino-3-fluorobutyric acid residue onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-2-amino-3-fluorobutyric acid (threo or erythro isomer)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Capping Solution (optional): 5% (v/v) Acetic Anhydride and 6% (v/v) Lutidine in DMF

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes. Drain.

-

Repeat the piperidine treatment for an additional 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-2-amino-3-fluorobutyric acid (3-5 equivalents relative to resin loading) and HATU or HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Add DIPEA or Collidine (2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test or a similar ninhydrin-based test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, add the capping solution to the resin and agitate for 15 minutes.

-

Drain the capping solution and wash the resin with DMF (3 x 1 min).

-

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

A white precipitate should form.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide is now ready for purification.

Protocol 3: Purification and Analysis

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 stationary phase is typically effective.

-

Mobile Phases:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The optimal gradient will be sequence-dependent and may require optimization. Peptides containing this compound may exhibit slightly different retention times compared to their non-fluorinated analogs, often eluting slightly earlier due to the polarity of the C-F bond.

-

Detection: UV absorbance at 214 nm and 280 nm.

Analysis by Mass Spectrometry:

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the purified peptide.

-

The presence of fluorine will result in a characteristic isotopic pattern.

-

Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence and confirm the position of the this compound residue.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR can be used to confirm the overall structure of the peptide.

-

¹⁹F NMR is a powerful tool for studying the local environment of the fluorine atom within the peptide structure. The chemical shift of the fluorine signal can provide valuable information about peptide folding and interactions.[3]

Expert Insights and Troubleshooting

Coupling Reagent Selection:

While various coupling reagents can be effective, uronium/aminium-based reagents like HATU and HCTU are generally recommended for coupling sterically hindered or electron-deficient amino acids like this compound. They promote rapid formation of the activated ester, which can help to minimize side reactions.

Potential for Epimerization:

A key concern with any non-standard amino acid is the potential for epimerization at the α-carbon during activation and coupling. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization.[4] Using a less hindered base like 2,4,6-collidine in place of DIPEA may also be beneficial. It is advisable to analyze the crude peptide by chiral chromatography or NMR to assess the extent of epimerization, especially during the initial synthesis of a novel peptide.

Influence of Stereochemistry:

The threo and erythro diastereomers of this compound can induce different conformational constraints on the peptide backbone. The choice of stereoisomer should be a deliberate design element based on the desired secondary structure (e.g., β-turn, helix) and biological activity.

Cleavage Considerations:

The standard TFA/TIS/water cleavage cocktail is generally effective for peptides containing this compound. The C-F bond is stable to strong acids like TFA.

Conclusion

The incorporation of this compound offers a valuable tool for peptide chemists to fine-tune the properties of their molecules. By understanding the unique characteristics of this fluorinated amino acid and employing optimized synthesis protocols, researchers can successfully create novel peptides with enhanced stability, conformation, and biological function. Careful attention to coupling conditions and thorough analytical characterization are paramount to ensuring the synthesis of high-quality, well-defined fluorinated peptides.

References

-

Tinker, A., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 24(17), 13195. [Link]

-

Huhmann, S. (2018). Stabilization of peptides by site-specific incorporation of fluorinated amino acids: Model studies and the development of fluorinated, peptide-based HIV-1 fusion inhibitors. Freie Universität Berlin. [Link]

-

Gouverneur, V., & Müller, K. (Eds.). (2012). Fluorine in Pharmaceutical and Medicinal Chemistry. Imperial College Press. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

- U.S. Patent No. US20060293228A1. (2006). Therapeutic compositions and methods using transforming growth factor-beta mimics.

-

Grage, S. L., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(1), 16-23. [Link]

-

Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N,N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813-6830. [Link]

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 3. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-3-fluorobutyric acid as a PET imaging agent for tumors

Application Note & Protocol

[¹⁸F]2-Amino-3-fluoro-2-methylpropanoic Acid ([¹⁸F]FAMP): An Advanced PET Tracer for Oncological Imaging

Introduction: Overcoming the Limitations in Metabolic Tumor Imaging

Positron Emission Tomography (PET) has revolutionized oncology by providing a window into the metabolic activity of tumors, enabling early diagnosis, staging, and treatment monitoring. [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), the most widely used PET tracer, effectively images the elevated glycolysis common in many malignancies. However, its utility is hampered in certain clinical scenarios. The high physiological uptake of [¹⁸F]FDG in the brain, for instance, can obscure the detection of primary or metastatic brain tumors.[1] Furthermore, [¹⁸F]FDG can accumulate in areas of inflammation, leading to false-positive results.[2]

To address these challenges, researchers have turned to radiolabeled amino acids, which exploit another fundamental hallmark of cancer: upregulated amino acid transport and metabolism to fuel rapid cell division and protein synthesis.[2][3][4] Malignant cells often overexpress specific amino acid transporter systems, such as System L and System A.[3][5] This biological distinction provides a clear target for developing more specific PET imaging agents.

This document details the application and protocols for [¹⁸F]2-amino-3-fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) , a non-natural, fluorinated amino acid analogue. As a synthetic analogue of α-aminoisobutyric acid, [¹⁸F]FAMP is recognized and transported by cellular machinery but is not incorporated into proteins, leading to its accumulation within tumor cells.[3][5] Preclinical studies have demonstrated its significant potential, particularly for imaging intracranial neoplasms, where it shows remarkably high tumor-to-background contrast compared to normal brain tissue.[6][7]

Scientific Rationale and Mechanism of Cellular Uptake

The efficacy of [¹⁸F]FAMP as a tumor imaging agent is grounded in its ability to hijack the nutrient transport systems that are overexpressed by cancer cells. Unlike naturally occurring amino acids, which are transported and then metabolized, non-natural analogues like [¹⁸F]FAMP are designed to be transport substrates but metabolic traps.

Causality of Experimental Design: The selection of a non-natural amino acid is a deliberate strategy. By preventing incorporation into proteins and further metabolic processing, the tracer's accumulation becomes directly proportional to the activity of the target transporters at the cell membrane, providing a clearer and more stable imaging signal.[3][5]

[¹⁸F]FAMP is primarily a substrate for the System A amino acid transporter .[6][7] This sodium-dependent transport system is highly active in many tumor types, facilitating the uptake of small, neutral amino acids. The process is as follows:

-

Upregulation: Cancer cells increase the expression of System A transporters on their surface to meet their high metabolic demand.

-

Transport: [¹⁸F]FAMP in the bloodstream is recognized by these transporters and actively shuttled into the cell.

-

Intracellular Trapping: Once inside, [¹⁸F]FAMP is not a substrate for protein synthesis or other major metabolic pathways. This metabolic resistance prevents its efflux, causing it to be trapped and accumulate to high intracellular concentrations.

-

PET Signal: The positron emission from the ¹⁸F label allows for the visualization and quantification of this accumulation, directly highlighting the areas of high transporter activity characteristic of tumors.

Caption: Cellular uptake mechanism of [¹⁸F]FAMP in tumor cells.

Radiosynthesis and Quality Control of [¹⁸F]FAMP

The production of [¹⁸F]FAMP for clinical or preclinical use must be robust, reliable, and yield a product of high purity. The most common approach is a no-carrier-added nucleophilic substitution reaction.

Expert Insight: The choice of a cyclic sulfamidate precursor is critical for achieving high radiochemical yields.[6][7] This precursor provides a sterically hindered environment that favors the desired substitution reaction while serving as an excellent leaving group, which is readily displaced by the incoming [¹⁸F]fluoride ion. This method ensures high efficiency and purity, which are paramount for producing a safe and effective radiopharmaceutical.

Protocol 3.1: Automated Radiosynthesis of [¹⁸F]FAMP

This protocol outlines a typical automated synthesis process, designed as a self-validating system from fluoride production to final product formulation.

Prerequisites:

-

Automated synthesis module (e.g., GE TRACERlab™, IBA Synthera®).

-

Cyclotron-produced [¹⁸F]Fluoride in enriched [¹⁸O]water.

-

Reagents: Acetonitrile (anhydrous), Kryptofix 2.2.2 (K222), Potassium Carbonate (K₂CO₃), precursor (e.g., Boc-protected cyclic sulfamidate of 2-amino-2-methyl-3-hydroxypropanoic acid), Hydrochloric Acid (HCl), sterile water for injection, and ethanol.

Step-by-Step Methodology:

-

[¹⁸F]Fluoride Trapping and Drying:

-

Transfer cyclotron-produced aqueous [¹⁸F]Fluoride to the reaction vessel of the synthesis module.

-

Pass the solution through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

-

Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K222 (phase transfer catalyst) and K₂CO₃ in acetonitrile/water.

-

Perform azeotropic drying of the [¹⁸F]F⁻/K222 complex under vacuum and nitrogen flow at ~110°C to remove all water, which is critical for the subsequent nucleophilic reaction.

-

-

Nucleophilic Fluorination:

-

Dissolve the cyclic sulfamidate precursor (typically 5-10 mg) in anhydrous acetonitrile.

-

Add the precursor solution to the dried [¹⁸F]F⁻/K222 complex in the reaction vessel.

-

Heat the reaction mixture at 100-120°C for 10-15 minutes to perform the fluorination step.

-

-

Hydrolysis (Deprotection):

-

After cooling, add a strong acid (e.g., 4 M HCl) to the reaction vessel.

-

Heat the mixture at 110-130°C for 5-10 minutes. This step hydrolyzes the intermediate and removes the Boc protecting group to yield the final [¹⁸F]FAMP molecule.

-

-

Purification:

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Load the crude product onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) for purification.

-

Collect the fraction corresponding to [¹⁸F]FAMP, identified by a UV detector and confirmed with a reference standard.

-

-

Formulation and Quality Control:

-

Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak® cartridge, eluting with ethanol, and then diluting with sterile saline.

-

Perform sterile filtration of the final product through a 0.22 µm filter into a sterile vial.

-

Quality Control Checks:

-

Radiochemical Purity: Analyze via analytical HPLC. Must be >99%.[7]

-

Specific Activity: Measure the amount of radioactivity and the mass of the compound. Typically reported as GBq/µmol.[5]

-

pH: Must be within a physiologically acceptable range (e.g., 4.5-7.5).

-

Residual Solvents: Test via Gas Chromatography (GC) to ensure levels are below USP limits.

-

Endotoxin Test: Ensure sterility for in vivo use.

-

-

Caption: Automated radiosynthesis workflow for [¹⁸F]FAMP.

Preclinical Evaluation and In Vivo Imaging Protocols

Preclinical validation is essential to characterize the tracer's behavior before human studies. This involves both in vitro cell assays and in vivo imaging in animal models.

Protocol 4.1: In Vitro Cell Uptake Assay

Objective: To confirm that [¹⁸F]FAMP is taken up by cancer cells and to investigate the transport mechanism.

Materials:

-

Cancer cell line of interest (e.g., 9L gliosarcoma, MDA-MB-231 breast cancer).[6]

-

Cell culture medium, phosphate-buffered saline (PBS).

-

[¹⁸F]FAMP solution.

-

Amino acid inhibitors (e.g., 2-amino-2-norbornanecarboxylic acid (BCH) for System L, MeAIB for System A).

-

Gamma counter.

Methodology:

-

Cell Seeding: Plate cells in 12-well or 24-well plates and grow to ~80-90% confluency.

-

Incubation: Remove culture medium, wash cells twice with PBS. Add fresh medium containing a known concentration of [¹⁸F]FAMP (~0.1-0.5 MBq/mL). For blocking studies, pre-incubate a subset of wells with a high concentration of an amino acid inhibitor for 15 minutes before adding the tracer.

-

Time Points: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

Washing: At each time point, rapidly remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake.

-

Lysis & Counting: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

-

Data Analysis: Normalize the radioactivity count to the protein content of each well. Express results as a percentage of added radioactivity per milligram of protein. Compare uptake in blocked vs. unblocked cells to determine transport specificity.

Protocol 4.2: In Vivo PET Imaging in a Rodent Tumor Model

Objective: To evaluate the biodistribution, tumor-targeting efficacy, and imaging contrast of [¹⁸F]FAMP in a living system.

Materials:

-

Tumor-bearing animal model (e.g., Fischer rats with intracranial 9L gliosarcoma).[7]

-

Small-animal PET/CT scanner.

-

Anesthesia (e.g., isoflurane).

-

[¹⁸F]FAMP formulated in sterile saline.

Methodology:

-

Animal Preparation: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal on the scanner bed with temperature monitoring and support.

-

Tracer Administration: Administer a bolus injection of [¹⁸F]FAMP (typically 5-10 MBq) via a tail vein catheter.

-

PET/CT Scan:

-

Perform an initial CT scan for anatomical co-registration and attenuation correction.

-

Initiate a dynamic PET scan immediately after injection for 60-120 minutes, or perform static scans at specific time points (e.g., 30, 60, 120 minutes post-injection).[5]

-

-

Image Reconstruction & Analysis:

-

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register PET and CT images.

-

Draw regions of interest (ROIs) over the tumor, normal brain, muscle, and other key organs.

-

Calculate the tracer uptake, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

-

Determine tumor-to-background ratios (e.g., tumor-to-brain, tumor-to-muscle).

-

Summary of Preclinical Data

The following table summarizes key findings from preclinical studies of [¹⁸F]FAMP in a 9L gliosarcoma rodent model.

| Parameter | Time Post-Injection | (R)-[¹⁸F]FAMP | (S)-[¹⁸F]FAMP | Reference |

| Tumor Uptake (%ID/g) | 30 min | 2.42 | 2.13 | [5] |

| 60 min | 2.57 | 1.63 | [5] | |

| 120 min | 2.82 | 1.38 | [5] | |

| Normal Brain Uptake (%ID/g) | 30 min | 0.06 | 0.10 | [5] |

| 60 min | 0.09 | 0.05 | [5] | |

| 120 min | 0.09 | 0.05 | [5] | |

| Tumor-to-Brain Ratio | 30 min | 38.2 | 21.1 | [5] |

| 60 min | 28.6 | 30.9 | [5] | |

| 120 min | 27.5 | 27.7 | [5] | |

| Tumor-to-Brain Ratio (Separate Study) | 60 min | 36:1 | - | [6][7] |

Data Interpretation: The data clearly demonstrates the exceptional performance of [¹⁸F]FAMP, particularly the (R)-enantiomer, in providing high tumor uptake with extremely low background signal in normal brain tissue. The resulting tumor-to-brain ratios are significantly high, suggesting excellent contrast for detecting intracranial tumors.[5][7]

Potential Clinical Applications and Future Directions

The compelling preclinical data positions [¹⁸F]FAMP as a highly promising tracer for clinical translation, with several key advantages:

-

High-Contrast Brain Tumor Imaging: The most immediate application is in neuro-oncology. The low uptake in healthy brain tissue gives [¹⁸F]FAMP a distinct advantage over [¹⁸F]FDG, potentially enabling more accurate tumor delineation, differentiation between tumor recurrence and post-treatment effects like radiation necrosis, and guidance for biopsy and radiotherapy planning.[1][8]

-

Imaging Other Cancers: While extensively studied in brain tumor models, the reliance of many cancer types on upregulated amino acid transport suggests that [¹⁸F]FAMP could be effective for imaging other malignancies, such as breast and prostate cancer.[2][9]

-

Favorable Radiochemistry: With a half-life of ~110 minutes, the ¹⁸F label allows for centralized production and distribution, and provides ample time for synthesis, quality control, and patient imaging, a logistical advantage over ¹¹C-labeled tracers.[10]

Future Work: Further research is needed to validate these findings in human clinical trials. Head-to-head comparisons with other established amino acid tracers like [¹⁸F]FET and [¹⁸F]DOPA would be invaluable. Investigating its utility in monitoring response to therapies that target amino acid metabolism is another exciting avenue for future research.

Conclusion

[¹⁸F]FAMP is an exemplary next-generation PET tracer that leverages the fundamental biology of cancer cell metabolism. Its mechanism of uptake via upregulated System A transporters and subsequent intracellular trapping provides a robust and specific signal. Supported by straightforward radiosynthesis and outstanding preclinical performance, particularly its high tumor-to-brain contrast ratios, [¹⁸F]FAMP stands out as a promising candidate for improving the diagnosis and management of brain tumors and potentially other cancers. These protocols and notes provide a foundational guide for researchers and clinicians aiming to explore its full potential.

References

-

McConathy, J., Martarello, L., Malveaux, E. J., Camp, V. M., Simpson, N. E., Simpson, C. P., Bowers, G. D., Olson, J. J., & Goodman, M. M. (2002). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid. Journal of Medicinal Chemistry, 45(10), 2240-2249. [Link]

-

Shoup, T. M. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Shoup, T. M. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[3][5][6]triazol-4-yl]propanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

McConathy, J., Martarello, L., Malveaux, E. J., Camp, V. M., Simpson, N. E., Simpson, C. P., Bowers, G. D., Olson, J. J., & Goodman, M. M. (2002). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid. PubMed. [Link]

-

Wang, S., Ding, Y., & Chen, X. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(44), 77986–78009. [Link]

-

Solingapuram Sai, K. K., Huang, C., Yuan, L., & McConathy, J. (2013). 18F-AFETP, 18F-FET, and 18F-FDG imaging of mouse DBT gliomas. ResearchGate. [Link]

-

Webster, J. M., Yang, Y., & McConathy, J. (2018). Comparison of [18F]FDG with 18F-Labeled Amino Acids for PET Imaging of Breast Cancer. UAB Digital Commons. [Link]

-

Wang, S., Ding, Y., & Chen, X. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget. [Link]

-

Langdon, D. (2016). Brain Tumor Imaging Using Amino Acid PET. YouTube. [Link]

-

Webster, J. M., Jordan, K. R., Vene-Kajdos, M., et al. (2024). Preclinical Comparison of 18F-Labeled Amino Acids Targeting Different Transporter Systems for PET Imaging of Triple-Negative Breast Cancer. Journal of Nuclear Medicine. [Link]

-

Witney, T. H., Kettunen, M. I., Day, S. E., et al. (2014). Preclinical evaluation of 3-¹⁸F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection. Journal of Nuclear Medicine. [Link]

-

Hohn, A., Wuest, M., & Wuest, F. (2018). Amino Acids: Direct Synthesis of Oncological PET Imaging Agents. SFU Summit. [Link]

-

Wiriyasermkul, P., Nagamori, S., Ohgaki, R., et al. (2012). Transport of 3-Fluoro-L-alpha-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET. ResearchGate. [Link]

-

An, Y., & Kim, S. (2022). Oncology Therapeutics Targeting the Metabolism of Amino Acids. MDPI. [Link]

-

Virginia Tech. (2023). New breakthrough expands possibilities for PET imaging. News-Medical.Net. [Link]

-

Hayashi, K., & Anzai, N. (2017). Amino acid transporters as emerging therapeutic targets in cancer. Cancer Science. [Link]

-

Niu, G., Zhang, J., Wang, H., et al. (2018). Preclinical evaluation of an 18F-trifluoroborate methionine derivative for glioma imaging. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Brooks, A. F., & Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

-

Witney, T. H., Kettunen, M. I., Day, S. E., et al. (2014). Preclinical evaluation of [F-18]fluoro-pivalic acid: A novel metabolic radiotracer for tumor detection. ResearchGate. [Link]

Sources

- 1. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amino acid transporters as emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Preclinical Comparison of 18F-Labeled Amino Acids Targeting Different Transporter Systems for PET Imaging of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

Application Notes and Protocols for the Quantification of 2-Amino-3-fluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-3-fluorobutyric acid is a non-proteinogenic amino acid whose incorporation into peptides and other pharmaceuticals can significantly alter their biological activity, metabolic stability, and conformational properties. As the development of fluorinated analogs of bioactive molecules continues to be a focal point in medicinal chemistry, robust and reliable analytical methods for their quantification are paramount. This document provides a comprehensive guide to the primary analytical techniques for the quantitative analysis of this compound in various matrices, from simple solutions to complex biological fluids. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to serve as a practical resource for researchers in both academic and industrial settings.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

| Property | Value | Source |

| Molecular Formula | C₄H₈FNO₂ | [1][2] |

| Molecular Weight | 121.11 g/mol | [1][2][3] |

| IUPAC Name | 2-amino-3-fluorobutanoic acid | [1] |

These properties inform the choice of analytical technique, particularly for mass spectrometry-based methods where accurate mass is crucial for identification.

Chapter 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the sensitive and selective quantification of small molecules in complex matrices. Its high specificity, achieved through the selection of specific precursor-to-product ion transitions, makes it the preferred method for bioanalytical studies.

Rationale for LC-MS/MS

The polarity of this compound makes it amenable to reversed-phase liquid chromatography, while its unique mass allows for selective detection by mass spectrometry. Direct analysis without derivatization is often possible, simplifying sample preparation and reducing potential sources of error.

Experimental Workflow: LC-MS/MS

Caption: General workflow for LC-MS/MS analysis.

Protocol 1: Direct Quantification of this compound in Human Plasma

This protocol provides a starting point for method development. Validation in accordance with regulatory guidelines (e.g., FDA, EMA) is required.

1. Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₄,¹⁵N-labeled this compound at 1 µg/mL).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (98:2 Water:Methanol with 0.1% Formic Acid).

-

Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

| Parameter | Recommended Starting Condition |

| LC System | UPLC/UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 2% B and re-equilibrate for 2.5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| MRM Transitions | See table below |

3. Predicted MRM Transitions

The exact mass of this compound is 121.0539 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 122.06. Fragmentation will likely involve the neutral loss of formic acid (HCOOH, 46 Da) or water and carbon monoxide (H₂O + CO, 46 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 122.06 | 76.05 (Predicted: [M+H-HCOOH]⁺) | 10-15 (To be optimized) |

| This compound | 122.06 | 58.06 (Predicted: Further fragmentation) | 20-25 (To be optimized) |

| Internal Standard | (To be determined based on isotopic labeling) | (To be determined) | (To be optimized) |

Note: These are predicted transitions and require experimental verification and optimization.

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Process the standards and quality control samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Determine the concentration of the unknown samples from the calibration curve using a weighted (e.g., 1/x²) linear regression.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like amino acids, derivatization is necessary to increase their volatility and improve chromatographic performance.

Rationale for GC-MS

GC-MS offers excellent chromatographic resolution and provides electron ionization (EI) mass spectra that are highly reproducible and suitable for library matching, aiding in compound identification. The derivatization step, while adding complexity, can be optimized for high-throughput analysis.

Experimental Workflow: GC-MS

Caption: General workflow for GC-MS analysis with two-step derivatization.

Protocol 2: Quantification of this compound using GC-MS with TFAA Derivatization

This protocol is adapted from established methods for amino acid analysis.

1. Derivatization Reagents

-

Esterification Reagent: 3 M HCl in n-butanol.

-

Acylation Reagent: Trifluoroacetic anhydride (TFAA).

-

Solvent: Dichloromethane.

2. Derivatization Procedure

-

Pipette an aliquot of the sample (e.g., 100 µL of deproteinized plasma) into a glass reaction vial and evaporate to dryness under nitrogen.

-

Add 200 µL of 3 M HCl in n-butanol. Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature and evaporate the reagent to dryness under nitrogen.

-

Add 100 µL of dichloromethane and 50 µL of TFAA. Cap the vial and heat at 100°C for 15 minutes.

-

Cool to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

| Parameter | Recommended Starting Condition |

| GC System | Gas chromatograph with autosampler |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection) |

| Oven Program | Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS System | Single quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification |

4. Expected Mass Fragments

The derivatized molecule will be the N-trifluoroacetyl n-butyl ester of this compound. The fragmentation pattern will be complex, but characteristic ions can be selected for SIM mode. Based on common fragmentation pathways of similar derivatives, one would look for the loss of the butoxy group, the carboxyl group, and fragments of the side chain.

Chapter 3: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific and powerful technique for the quantification of fluorinated compounds. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift range of ¹⁹F minimizes signal overlap, making it ideal for analyzing complex mixtures.

Rationale for ¹⁹F NMR